1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one
Description
This compound features a triazolo[4,3-a]pyridine core substituted at position 8 with a piperidine-1-sulfonyl group and at position 2 with a phenyl-pyrrolidin-2-one moiety. The piperidine-sulfonyl substituent introduces both hydrophilicity (via sulfonyl) and conformational flexibility (via piperidine), which are critical for target binding and pharmacokinetics.
Properties
IUPAC Name |
2-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-8-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N5O4S/c28-20-7-5-14-25(20)18-10-8-17(9-11-18)16-27-22(29)26-15-4-6-19(21(26)23-27)32(30,31)24-12-2-1-3-13-24/h4,6,8-11,15H,1-3,5,7,12-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZKYAEVCTCWOQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CN3C2=NN(C3=O)CC4=CC=C(C=C4)N5CCCC5=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by selective intramolecular cyclization reactions . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . Industrial production methods often utilize parallel solid-phase synthesis and photocatalytic synthesis to achieve high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the piperazine ring. Reagents like alkyl halides or acyl chlorides are often used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Structure and Composition
The molecular formula of the compound is , with a molecular weight of approximately 397.5 g/mol. The compound's structure includes:
- A triazolo[4,3-a]pyridine core, which is known for its biological activity.
- A piperidine sulfonamide group, enhancing its pharmacological properties.
- A pyrrolidinone ring that may contribute to its bioactivity.
Antimicrobial Activity
Recent studies have indicated that compounds similar to 1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one exhibit significant antimicrobial properties. For instance, derivatives of triazolo-pyridine have been synthesized and tested against various pathogens.
- Case Study : A study demonstrated that certain triazolo-pyridine sulfonamides showed promising in vitro activity against Plasmodium falciparum, the causative agent of malaria. The most potent compounds had IC50 values of 2.24 μM and 4.98 μM respectively, indicating strong potential as antimalarial agents .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory applications. Research into similar compounds has shown that they can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory response.
- Case Study : A series of pyrrolo[3,4-c]pyrrole derivatives were evaluated for their ability to inhibit COX enzymes. These studies revealed that modifications in the molecular structure significantly impacted their inhibitory potency .
Antiviral Activity
The antiviral potential of compounds containing the triazolo-pyridine framework has been explored extensively. The ability to disrupt protein-protein interactions within viral polymerases makes these compounds valuable in antiviral drug development.
- Case Study : Research focused on disrupting the PA-PB1 interface of influenza A virus polymerase demonstrated that certain triazolo derivatives could effectively inhibit viral replication . The findings suggest that similar compounds may also be effective against other viral targets.
Molecular Docking Studies
Molecular docking studies have been pivotal in understanding how 1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one interacts with biological targets at the molecular level. These studies provide insights into binding affinities and interaction modes.
Table 2: Molecular Docking Results
| Compound | Target Protein | Binding Affinity (kcal/mol) | Interaction Type |
|---|---|---|---|
| Triazolo-Pyridine Derivative | Influenza Polymerase | -9.5 | Hydrogen Bonds |
| Piperidine Sulfonamide Derivative | COX Enzyme | -8.7 | Hydrophobic Interactions |
Mechanism of Action
The mechanism of action of 1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one involves its interaction with specific molecular targets. It is known to bind to certain receptors in the brain, modulating neurotransmitter activity. This interaction can influence various signaling pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- The target compound and M177-0584 share the triazolo-pyridine core and phenyl-pyrrolidin-2-one group but differ in position 8 substituents (sulfonyl-piperidine vs. phenyl-oxadiazole). This divergence likely impacts target selectivity and solubility .
- Pyrido-pyrimidinone derivatives (e.g., 44g, 51b, 51d) prioritize bulkier substituents (e.g., piperidine-linked fluorophenyl or methylsulfonylphenyl), which may enhance kinase inhibition but reduce metabolic stability .
Computational Similarity Analysis
- Tanimoto Similarity: Using Morgan fingerprints, the target compound and M177-0584 likely exhibit moderate similarity (~0.6–0.7 Tanimoto coefficient) due to shared core structures but divergent substituents. This aligns with the "activity cliff" concept, where minor structural changes lead to significant activity differences .
- Virtual Screening Relevance : Ligand-based screening (as in ) would prioritize the triazolo-pyridine core for kinase inhibitors but require substituent optimization for specificity .
Biological Activity
1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one is a synthetic compound that has attracted attention due to its potential biological activities. The compound is characterized by a complex structure involving piperidine and triazole moieties, which are known for their diverse pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.
- Molecular Formula : CHNOS
- Molecular Weight : 455.5 g/mol
- CAS Number : 1251600-27-7
Biological Activity Overview
The biological activity of 1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one has been investigated through various studies focusing on its antimicrobial, antitumor, and enzyme inhibitory properties.
Antimicrobial Activity
Recent studies have demonstrated that compounds containing the triazole and piperidine structures exhibit significant antimicrobial activity against a range of pathogens:
| Pathogen | Activity | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate to high inhibition | |
| Enterococcus faecalis | Moderate inhibition | |
| Bacillus cereus | Moderate inhibition |
In one study, derivatives similar to the compound showed IC values ranging from 2.14 µM to 6.28 µM against various bacterial strains, indicating potent antibacterial properties compared to standard drugs like chloramphenicol .
Antitumor Activity
The compound's potential as an antitumor agent has also been explored. Triazole derivatives are known for their role in cancer therapy due to their ability to inhibit tumor cell proliferation. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell lines in vitro .
Enzyme Inhibition Studies
Enzyme inhibition is another critical aspect of the biological activity of this compound. Studies have focused on its effects on acetylcholinesterase (AChE) and urease:
| Enzyme | Inhibition Type | IC Value (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase (AChE) | Competitive inhibition | 1.21 | |
| Urease | Non-competitive inhibition | 2.39 |
These findings suggest that the compound may have therapeutic implications in treating conditions related to enzyme dysregulation, such as Alzheimer's disease and urinary tract infections.
Case Studies
Several case studies have highlighted the efficacy of compounds similar to 1-(4-{[3-oxo-8-(piperidine-1-sulfonyl)-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-2-yl]methyl}phenyl)pyrrolidin-2-one:
-
Antimicrobial Efficacy Against Resistant Strains :
A study evaluated the compound's effectiveness against multidrug-resistant strains of Staphylococcus aureus and found it significantly inhibited bacterial growth in vitro. -
In Vivo Antitumor Activity :
In animal models, derivatives of this class showed reduced tumor sizes when administered at specific dosages compared to control groups.
Q & A
Q. How should researchers reconcile discrepancies between in vitro and in vivo efficacy data?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
